

# Application of Liquid Scintillation Counting for Lesinurad Transporter Interaction Studies

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## Compound of Interest

Compound Name: Lesinurad

Cat. No.: B10764080

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## Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lesinurad** is a selective uric acid reabsorption inhibitor (SURI) that was developed for the treatment of hyperuricemia associated with gout.[1][2] Its mechanism of action involves the inhibition of uric acid transporters in the kidney, primarily the urate transporter 1 (URAT1).[2][3][4] Understanding the interaction of **Lesinurad** with various renal transporters is crucial for characterizing its efficacy, selectivity, and potential for drug-drug interactions. Liquid scintillation counting is a fundamental and highly sensitive technique used to quantify the interaction of radiolabeled compounds with these transporters.[5][6][7] This document provides detailed application notes and protocols for studying the interaction of **Lesinurad** with key renal transporters using liquid scintillation counting.

**Lesinurad** primarily targets URAT1, an apical transporter in the proximal tubule responsible for the majority of uric acid reabsorption.[4][8] By inhibiting URAT1, **Lesinurad** increases the fractional excretion of uric acid, thereby lowering serum uric acid levels.[4] In addition to URAT1, **Lesinurad** also interacts with Organic Anion Transporter 4 (OAT4), another apical transporter involved in urate reabsorption.[4] Furthermore, its interactions with basolateral transporters such as Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3), which are involved in the secretion of organic anions and drugs, have been investigated to assess its drug-drug interaction profile.[4][9]

Radiotracer uptake and inhibition assays are the gold standard for determining the potency and selectivity of a drug for a specific transporter.[5][10] These assays typically involve the use of cells (e.g., HEK293) that are engineered to express a specific transporter.[2][11] A radiolabeled substrate for the transporter (e.g., [<sup>14</sup>C]-uric acid for URAT1) is incubated with the cells in the presence and absence of the test compound (**Lesinurad**). The amount of radioactivity taken up by the cells is then measured using a liquid scintillation counter.[5][6] A reduction in radioactivity in the presence of the test compound indicates inhibition of the transporter.

## Data Presentation

The following tables summarize the in vitro inhibitory activity of **Lesinurad** against key renal transporters, as determined by liquid scintillation counting-based assays.

Table 1: Inhibitory Potency (IC<sub>50</sub>) of **Lesinurad** against Apical Urate Reabsorption Transporters

Transporter	Substrate	Cell Line	IC <sub>50</sub> (μM)	Reference
URAT1	[ <sup>14</sup> C]-Uric Acid	HEK293	3.53	[4]
URAT1	[ <sup>14</sup> C]-Uric Acid	HEK293	6.94	[12]
OAT4	[ <sup>14</sup> C]-Uric Acid	HEK293	2.03	[4]

Table 2: Inhibitory Potency (IC<sub>50</sub>) of **Lesinurad** against Basolateral Organic Anion Transporters

Transporter	Substrate	Cell Line	IC <sub>50</sub> (μM)	Reference
OAT1	[ <sup>3</sup> H]-p-Aminohippuric Acid	HEK293	3.90	[4]
OAT3	[ <sup>3</sup> H]-Estrone Sulfate	HEK293	3.54	[4]

Table 3: Substrate Kinetics (K<sub>m</sub>) of **Lesinurad** for Renal Transporters

Transporter	Lesinurad as a Substrate	K <sub>m</sub> (μM)	Reference
OAT1	Yes	0.85	[9]
OAT3	Yes	2	[9]
OCT1	Weak Substrate	~20	[9]

## Experimental Protocols

### Protocol 1: URAT1 Inhibition Assay using [<sup>14</sup>C]-Uric Acid and Liquid Scintillation Counting

Objective: To determine the inhibitory potency (IC<sub>50</sub>) of **Lesinurad** on URAT1-mediated uptake of [<sup>14</sup>C]-uric acid in a cell-based assay.

Materials:

- HEK293 cells stably expressing human URAT1 (hURAT1)
- Control HEK293 cells (mock-transfected)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
- [<sup>14</sup>C]-Uric Acid (specific activity 50-60 mCi/mmol)
- **Lesinurad**
- Uptake Buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4)
- Wash Buffer (ice-cold PBS)
- Cell Lysis Buffer (e.g., 0.1 M NaOH)
- Scintillation Cocktail
- 24-well cell culture plates

- Liquid Scintillation Counter

#### Procedure:

- Cell Culture:
  - Culture hURAT1-HEK293 and mock-HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO<sub>2</sub> incubator.
  - Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2.5 x 10<sup>5</sup> cells/well).[\[11\]](#)
- Preparation of Reagents:
  - Prepare a stock solution of **Lesinurad** in a suitable solvent (e.g., DMSO) and make serial dilutions in Uptake Buffer to achieve the desired final concentrations.
  - Prepare the [<sup>14</sup>C]-uric acid working solution by diluting the stock in Uptake Buffer to a final concentration of 25 μM.[\[12\]](#)
- Uptake Inhibition Assay:
  - On the day of the assay, aspirate the culture medium from the wells.
  - Wash the cells twice with pre-warmed Uptake Buffer.
  - Pre-incubate the cells for 10-30 minutes at 37°C with Uptake Buffer containing various concentrations of **Lesinurad** or vehicle control.[\[11\]](#)
  - Initiate the uptake by adding the [<sup>14</sup>C]-uric acid working solution to each well and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.[\[12\]](#)
- Termination of Uptake and Cell Lysis:
  - To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold Wash Buffer.[\[12\]](#)

- Lyse the cells by adding Cell Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.[\[13\]](#)
- Liquid Scintillation Counting:
  - Transfer the cell lysates to scintillation vials.
  - Add an appropriate volume of scintillation cocktail to each vial and mix thoroughly.
  - Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
- Data Analysis:
  - Subtract the CPM values from the mock-transfected cells (background) from the CPM values of the hURAT1-expressing cells.
  - Calculate the percentage of inhibition for each **Lesinurad** concentration relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the **Lesinurad** concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Protocol 2: OAT1/OAT3 Inhibition Assay using Radiolabeled Substrates

Objective: To determine the inhibitory potency (IC<sub>50</sub>) of **Lesinurad** on OAT1- or OAT3-mediated uptake of a specific radiolabeled substrate.

Materials:

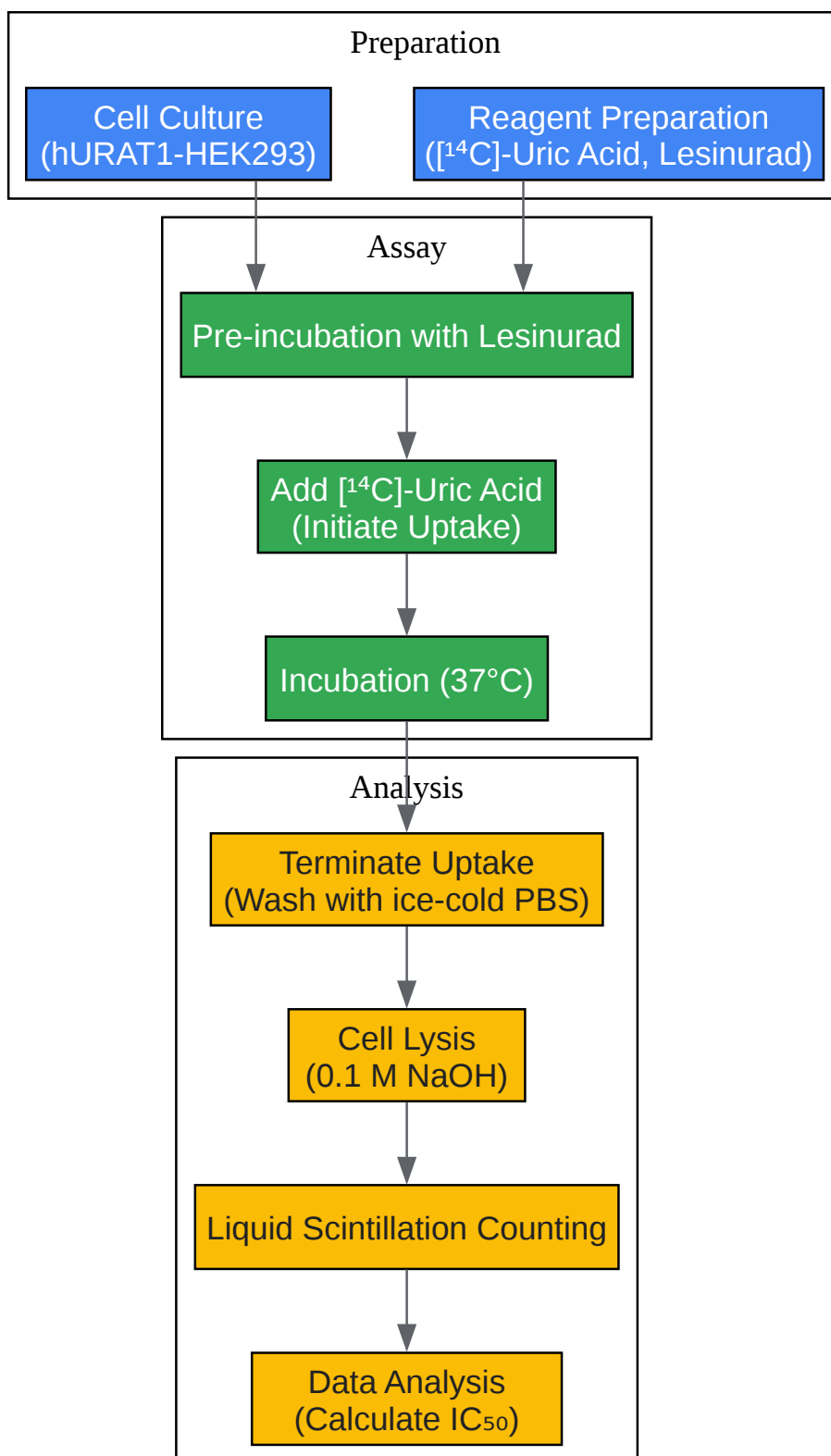
- HEK293 cells stably expressing human OAT1 (hOAT1) or OAT3 (hOAT3)
- Control HEK293 cells (mock-transfected)
- Radiolabeled substrate:
  - For OAT1: [<sup>3</sup>H]-p-Aminohippuric Acid (PAH)

- For OAT3: [<sup>3</sup>H]-Estrone Sulfate (ES)
- **Lesinurad**
- Other materials as listed in Protocol 1.

Procedure: The procedure is similar to Protocol 1 with the following modifications:

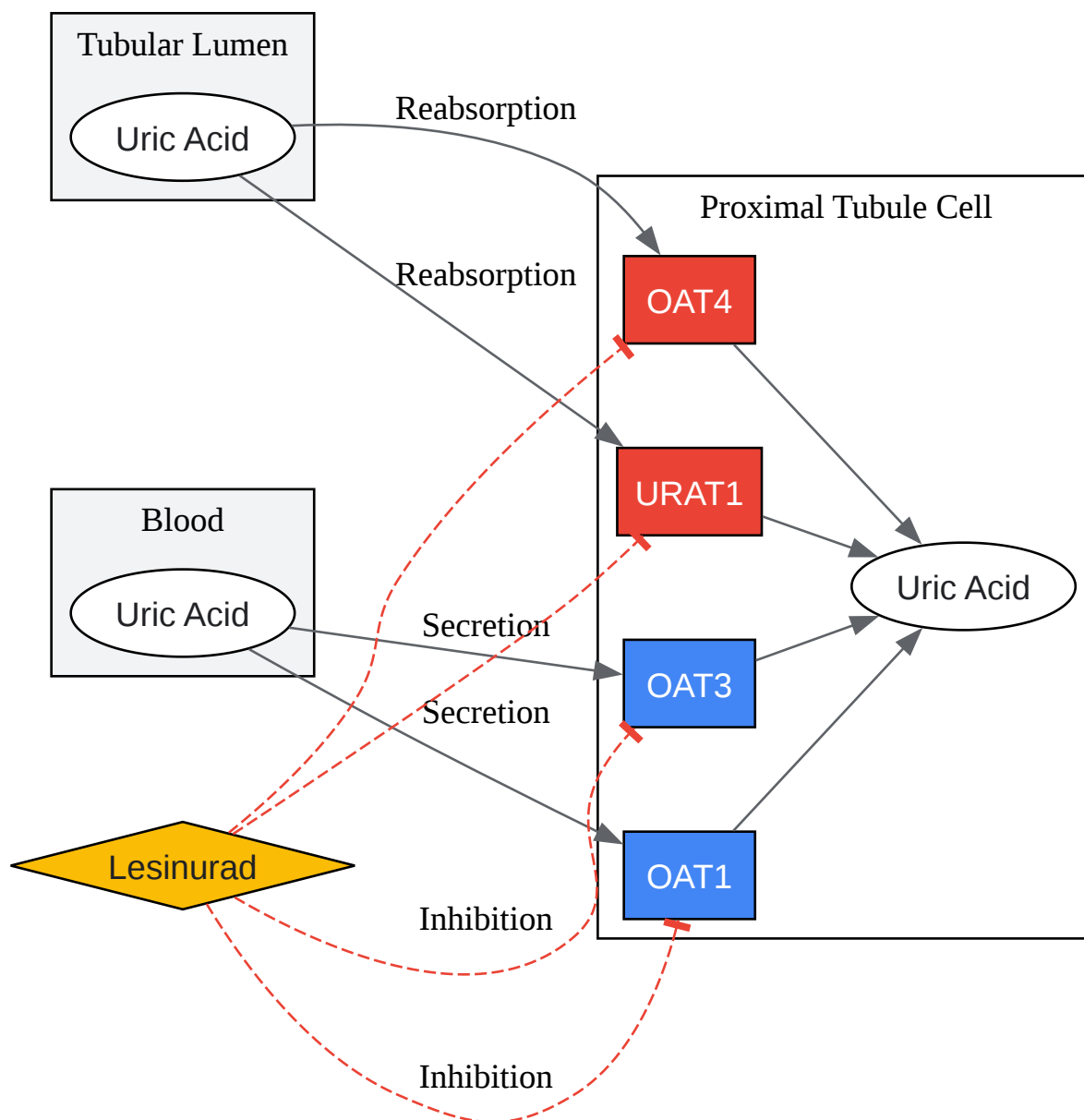
- Use the appropriate cell line (hOAT1-HEK293 or hOAT3-HEK293).
- Use the corresponding radiolabeled substrate ([<sup>3</sup>H]-PAH for OAT1 or [<sup>3</sup>H]-ES for OAT3) at a concentration close to its  $K_m$  value if known, or at a low micromolar concentration.
- The incubation time for the uptake assay may need to be optimized for each transporter (typically 1-5 minutes).

## Visualizations



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Caption: Experimental workflow for **Lesinurad** transporter interaction studies.



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Caption: **Lesinurad's** interaction with key renal urate transporters.

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